Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI)

説明

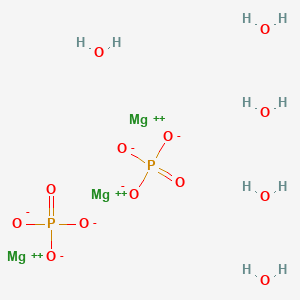

Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI), also known as trimagnesium diphosphate pentahydrate, is a magnesium phosphate compound with the chemical formula Mg₃(PO₄)₂·5H₂O . It exists as a white crystalline powder and is commercially significant due to its applications as an anti-caking agent and mineral supplement in food and pharmaceuticals . The compound is insoluble in water but soluble in acidic salt solutions, a property attributed to the low solubility of magnesium cations in aqueous media . Its synthesis typically involves the reaction of magnesium hydroxide (Mg(OH)₂) or magnesium carbonate (MgCO₃) with phosphoric acid (H₃PO₄) under controlled conditions .

特性

IUPAC Name |

trimagnesium;diphosphate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2H3O4P.5H2O/c;;;2*1-5(2,3)4;;;;;/h;;;2*(H3,1,2,3,4);5*1H2/q3*+2;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYXGKYJDBUYES-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Mg3O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144909 | |

| Record name | Magnesium phosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | Magnesium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10233-87-1, 10043-83-1 | |

| Record name | Magnesium phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, magnesium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium phosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, TRIBASIC, PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453COF7817 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Precipitation Using Tribasic Sodium Phosphate and Magnesium Salts

The most widely documented method involves the precipitation of trimagnesium phosphate pentahydrate by reacting aqueous solutions of tribasic sodium phosphate () with magnesium sulfate () or magnesium chloride () . The general reaction is:

Key Steps and Conditions :

-

Solution Preparation : Tribasic sodium phosphate is dissolved in deionized water at 25–30°C.

-

Mixing : The magnesium salt solution is added gradually to the sodium phosphate solution under vigorous stirring to avoid localized supersaturation.

-

Aging : The slurry is aged for 3–4 hours at 50–60°C to promote crystal growth and improve filtration efficiency.

-

Washing : The precipitate is washed repeatedly with water until sulfate ions are removed (tested via barium chloride).

-

Drying : The product is dried at 40–60°C under vacuum to retain the pentahydrate structure .

Product Characteristics :

Direct Neutralization of Magnesium Oxide/Hydroxide with Phosphoric Acid

This method involves the exothermic reaction of magnesium oxide () or hydroxide () with phosphoric acid () . The reaction proceeds as:

Process Optimization :

-

Reactant Ratios : A molar ratio of ensures stoichiometric conversion.

-

Temperature Control : The reaction is conducted at 50–70°C to manage exothermic heat and prevent dehydration .

-

pH Adjustment : Maintain pH 8–9 using ammonia () to avoid side products like monomagnesium phosphate .

Case Study (Patent JP4562512B2) :

-

Magnesium Hydroxide Preparation : is treated with to precipitate , which is washed and dried .

-

Neutralization : is reacted with 85% at 60°C for 2 hours.

-

Crystallization : The solution is cooled to 25°C, and crystals are filtered and vacuum-dried.

Yield and Purity :

Solid-State Synthesis via Magnesium Carbonate

An alternative route utilizes magnesium carbonate () as the magnesium source, reacting with phosphoric acid under controlled dehydration :

Procedure :

-

Slurry Formation : is dispersed in water, and is added dropwise.

-

Reaction : Conducted at 80°C with continuous stirring for 4 hours.

-

Dehydration : The mixture is evaporated at 100°C to crystallize the pentahydrate.

Advantages :

Comparative Analysis of Preparation Methods

| Method | Reactants | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Precipitation | , | 50–60°C | 85% | 98% | Industrial |

| Direct Neutralization | , | 60–70°C | 90% | 99% | Lab/Industrial |

| Solid-State Synthesis | , | 80–100°C | 88% | 97% | Lab |

Key Observations :

-

The direct neutralization method offers the highest purity and is preferred for applications requiring low impurity levels (e.g., pharmaceuticals) .

-

Precipitation is cost-effective for large-scale production but introduces sulfate byproducts requiring extensive washing .

-

Solid-state synthesis is less common due to slower reaction kinetics but avoids aqueous byproducts .

Quality Control and Characterization

Analytical Methods :

-

Phosphorus Assay : Gravimetric analysis via ammonium molybdate precipitation .

-

Hydration State : Thermogravimetric analysis (TGA) confirms the pentahydrate structure .

Specifications (Fisher Scientific) :

化学反応の分析

Types of Reactions: Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) undergoes various chemical reactions, including:

Hydrolysis: When treated with water, it forms phosphoric acid and magnesium hydroxide: [ \text{Mg}_3(\text{PO}_4)_2 + 6\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{PO}_4 + 3\text{Mg(OH)}_2 ]

Reaction with Acids: It reacts with hydrochloric acid to form phosphoric acid and magnesium chloride: [ \text{Mg}_3(\text{PO}_4)_2 + 6\text{HCl} \rightarrow 2\text{H}_3\text{PO}_4 + 3\text{MgCl}_2 ]

Common Reagents and Conditions: Common reagents used in reactions with magnesium phosphate pentahydrate include water, hydrochloric acid, and other strong acids. The reactions typically occur under ambient conditions .

Major Products Formed: The major products formed from these reactions are phosphoric acid and magnesium hydroxide or magnesium chloride, depending on the reagents used .

科学的研究の応用

Agricultural Uses

- Fertilizer Additive : Magnesium phosphate pentahydrate is utilized as a source of magnesium and phosphorus in fertilizers, enhancing plant growth and nutrient absorption.

- Soil Amendment : It improves soil structure and fertility by providing essential nutrients.

Biomedical Applications

- Bone Regeneration : The compound is biocompatible and biodegradable, making it suitable for bone grafts and scaffolds. It promotes osteoconductivity, aiding in bone tissue regeneration.

- Dietary Supplements : It serves as a magnesium source for dietary supplements aimed at treating magnesium deficiency and related conditions like osteoporosis .

Material Science

- Biocements : Used in the preparation of magnesium calcium phosphate biocement for bone regeneration due to its favorable mechanical properties and biocompatibility .

- Flame Retardant Materials : Research indicates that incorporating magnesium phosphate pentahydrate can enhance flame retardancy in various materials, improving fire safety.

Environmental Applications

- Water Treatment : The compound can effectively remove phosphate ions from wastewater, mitigating issues related to algal blooms caused by excessive phosphates in water bodies.

Case Study 1: Bone Regeneration

A study investigated the use of magnesium phosphate pentahydrate in developing scaffolds for bone tissue engineering. The results demonstrated enhanced cell adhesion and proliferation compared to traditional materials. The scaffolds facilitated new bone formation in vivo, showcasing the compound's potential in regenerative medicine.

Case Study 2: Water Treatment

Research on the environmental application of magnesium phosphate pentahydrate highlighted its effectiveness in removing phosphates from wastewater. Experiments showed significant reductions in phosphate levels, indicating its utility in mitigating eutrophication risks associated with agricultural runoff.

作用機序

The mechanism of action of magnesium phosphate pentahydrate involves its interaction with biological systems, where it serves as a source of magnesium and phosphate ions. These ions play crucial roles in various physiological processes, including bone mineralization, enzyme activation, and cellular signaling pathways . The compound’s biocompatibility and pH-responsive degradability make it suitable for biomedical applications .

類似化合物との比較

Trimagnesium Phosphate Octahydrate (Mg₃(PO₄)₂·8H₂O)

- Formula : H₁₆Mg₃O₁₆P₂ .

- Properties : Similar to the pentahydrate but with higher water content, leading to distinct crystalline lattice stability and marginally different solubility profiles .

- Applications : Used interchangeably with the pentahydrate in industrial settings, though the octahydrate is less common commercially .

Monomagnesium Phosphate (Mg(H₂PO₄)₂)

Dimagnesium Phosphate (MgHPO₄)

- Formula : MgHPO₄ (commonly trihydrate: MgHPO₄·3H₂O) .

- Properties : Moderately soluble in water, forming phosphoric acid and precipitating Mg(HPO₄)·3H₂O in aqueous solutions .

- Applications : Used in mineral supplements and as a buffering agent in pharmaceuticals .

Functional Analogues in Industrial Processes

Magnesium Fluorosilicate Hexahydrate (MgSiF₆·6H₂O)

Ammonium Magnesium Phosphate (NH₄MgPO₄)

- Formula : NH₄MgPO₄ .

- Properties : Forms insoluble complexes with fluoride and aluminum ions, aiding in Mg²⁺ removal via filtration .

- Applications : Less efficient than MgSiF₆-based methods but useful in niche purification processes .

Comparative Analysis Table

Chemical Reactivity

- Reaction with HCl :

Mg₃(PO₄)₂·5H₂O reacts with hydrochloric acid to yield MgCl₂ and H₃PO₄, a property shared with anhydrous Mg₃(PO₄)₂ but distinct from MgSiF₆, which releases HF and SiF₄ . - Thermal Decomposition :

Loses hydration water at elevated temperatures, forming anhydrous Mg₃(PO₄)₂, whereas MgSiF₆ decomposes into MgF₂ and SiO₂ .

Economic and Production Considerations

- Raw Material Costs : Mg₃(PO₄)₂ production relies on high-purity H₃PO₄ and Mg sources, making it costlier than MgSiF₆, which utilizes industrial by-products like H₂SiF₆ .

生物活性

Phosphoric acid, magnesium salt (2:3), pentahydrate, commonly referred to as magnesium phosphate, is a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Composition and Properties

- Chemical Formula :

- Molecular Weight : 246.47 g/mol

- Appearance : White crystalline solid

Magnesium phosphate is characterized by its solubility properties and its ability to form complexes with various ions, which is crucial for its biological functions.

1. Role in Metabolism

Magnesium phosphate serves as a source of magnesium and phosphate ions, both essential for numerous biochemical processes. Phosphorus is a vital component of nucleic acids and ATP, playing a key role in energy transfer within cells. Magnesium ions are critical for enzyme activity and stabilization of cellular structures.

2. Absorption and Bioavailability

The bioavailability of magnesium phosphate depends on its solubility in the gastrointestinal tract. Studies indicate that the hydrolysis of magnesium phosphate in an acidic environment facilitates the release of magnesium and phosphate ions, enhancing absorption .

3. Effects on Calcium Metabolism

Magnesium phosphate influences calcium metabolism by modulating parathyroid hormone activity, which regulates calcium levels in the blood. A balance between magnesium and calcium is essential for maintaining bone health .

Table 1: Summary of Key Studies on Magnesium Phosphate

Case Study 1: Dietary Supplementation

A study examined the effects of magnesium phosphate supplementation on bone density in postmenopausal women. Results indicated a significant increase in bone mineral density after six months of supplementation compared to a control group .

Case Study 2: Clinical Applications

Research has shown that magnesium phosphate can aid in treating conditions associated with magnesium deficiency, such as muscle cramps and cardiovascular issues. Patients receiving magnesium phosphate reported improved muscle function and reduced incidence of cramps .

Magnesium phosphate exhibits several mechanisms through which it exerts its biological effects:

- Enzymatic Activation : Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in DNA synthesis and energy production.

- Cell Signaling : Phosphate groups are integral to signaling pathways, particularly those involving cyclic AMP and protein phosphorylation.

- Bone Mineralization : Magnesium phosphate contributes to the structural integrity of bones by participating in hydroxyapatite formation.

Safety and Toxicology

While generally considered safe when used appropriately, excessive intake of magnesium phosphate can lead to hypermagnesemia or gastrointestinal disturbances. The LD50 values for various magnesium salts indicate low acute toxicity, but long-term effects require further investigation .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing magnesium phosphate (2:3) pentahydrate, and how do reaction conditions influence crystallinity?

- Methodological Answer : Synthesis typically involves controlled precipitation by mixing magnesium chloride or hydroxide with phosphoric acid under neutral to mildly alkaline conditions (pH 6–9.5). Temperature (20–60°C) and stoichiometric ratios (Mg:P = 3:2) are critical for achieving the pentahydrate form. Crystallinity can be verified via X-ray diffraction (XRD), with impurities minimized by adjusting ionic strength and aging time .

Q. How does the solubility of magnesium phosphate (2:3) pentahydrate vary in aqueous vs. salt solutions, and what factors affect its dissolution kinetics?

- Methodological Answer : The compound is insoluble in pure water but dissolves in salt solutions (e.g., NaCl, KCl) due to ion-exchange interactions. Solubility increases with ionic strength and temperature. Dissolution kinetics can be studied using gravimetric analysis, with rates dependent on surface area, pH, and the presence of chelating agents like EDTA .

Q. What spectroscopic techniques are optimal for characterizing the hydration state and phosphate coordination in magnesium phosphate (2:3) pentahydrate?

- Methodological Answer : Thermogravimetric analysis (TGA) quantifies hydration water loss (5 H₂O molecules at 100–200°C). Fourier-transform infrared spectroscopy (FTIR) identifies PO₄³⁻ vibrational modes (~1000–1100 cm⁻¹), while solid-state NMR (³¹P) clarifies phosphate coordination geometry. XRD confirms the orthorhombic crystal structure .

Advanced Research Questions

Q. How can magnesium phosphate (2:3) pentahydrate be functionalized for use in biocements, and what metrics assess its biocompatibility?

- Methodological Answer : Biocement formulations often incorporate calcium ions (e.g., Mg-Ca phosphate biocement) to enhance osteoconductivity. In vitro biocompatibility is tested via cytotoxicity assays (e.g., ISO 10993-5) using osteoblast cell lines, while in vivo studies evaluate bone regeneration in animal models. Compressive strength (>10 MPa) and setting time (<30 minutes) are critical performance metrics .

Q. What mechanisms explain the corrosion inhibition of magnesium alloys by phosphate salts in acidic environments, and how does inhibition efficiency scale with concentration?

- Methodological Answer : In phosphoric acid, molybdate-modified magnesium phosphate forms a passivation layer on alloy surfaces, reducing dissolution. Inhibition efficiency (%) is calculated gravimetrically:

Linear relationships between efficiency and inhibitor concentration (0.1–1.0 mM) suggest Langmuir adsorption behavior, validated via electrochemical impedance spectroscopy (EIS) .

Q. How do analytical challenges in quantifying magnesium in phosphate matrices arise, and what titration-based methods improve accuracy?

- Methodological Answer : High phosphorus content interferes with classical EDTA titrations. Cyclohexanediaminetetraacetic acid (CDTA) titration at pH 10 selectively binds Mg²⁺, with endpoints detected using Eriochrome Black T. Calibration against certified reference materials (e.g., NIST SRM 694) ensures precision (±0.03% MgO) even in Ca-rich matrices (Ca:Mg ≤ 850:1) .

Q. What role does magnesium phosphate (2:3) pentahydrate play in mineral absorption inhibition, and how can its interactions with phytic acid be modeled?

- Methodological Answer : The compound competes with phytic acid (inositol hexaphosphate) for divalent cations (Ca²⁺, Fe²⁺), forming insoluble complexes. In vitro dialysis under simulated intestinal conditions (pH 6.8, 37°C) quantifies mineral bioavailability. Computational models (e.g., DFT) predict binding affinities between phosphate groups and metal ions .

Experimental Design Considerations

- Contradictions in Data : and report differing molecular weights (352.93 vs. 262.88 g/mol), likely due to hydration state confusion. Researchers must confirm hydration via TGA before proceeding.

- Key Parameters for Replication :

- Synthesis: Maintain Mg:P = 3:2, pH 6–9.5, and slow precipitation rates.

- Bioactivity Testing: Use ISO-compliant cell lines and sterilization protocols (e.g., autoclaving at 121°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。